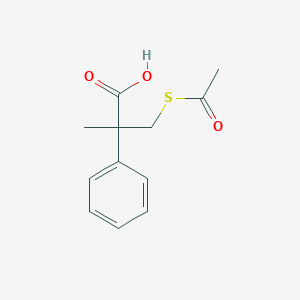
3-Acetylsulfanyl-2-methyl-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylsulfanyl-2-methyl-2-phenylpropanoic acid is an organic compound with the molecular formula C12H14O3S. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid. This compound is notable for its unique structure, which includes an acetylsulfanyl group attached to the propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylsulfanyl-2-methyl-2-phenylpropanoic acid typically involves the introduction of the acetylsulfanyl group to a suitable precursor. One common method involves the reaction of 2-methyl-2-phenylpropanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining strict control over reaction conditions. The use of automated systems and real-time monitoring ensures consistent quality and yield.
化学反应分析
Types of Reactions
3-Acetylsulfanyl-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol.
Substitution: The acetylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the acetylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Acetylsulfanyl-2-methyl-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-acetylsulfanyl-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Phenylpropanoic acid: A simpler analog without the acetylsulfanyl group.
2-Methyl-2-phenylpropanoic acid: Lacks the acetylsulfanyl group but shares the same core structure.
3-Phenylpropanoic acid: Another analog with a different substitution pattern.
Uniqueness
3-Acetylsulfanyl-2-methyl-2-phenylpropanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C12H14O3S |
|---|---|
分子量 |
238.30 g/mol |
IUPAC 名称 |
3-acetylsulfanyl-2-methyl-2-phenylpropanoic acid |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-12(2,11(14)15)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI 键 |
BSUFIEDALPLRRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC(C)(C1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


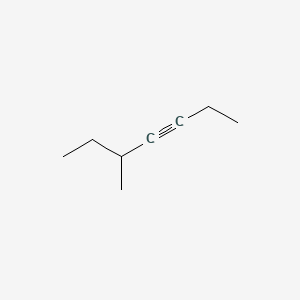
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

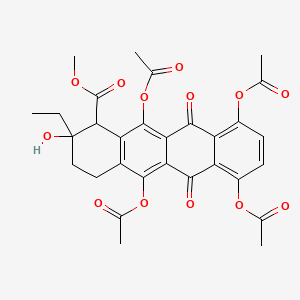
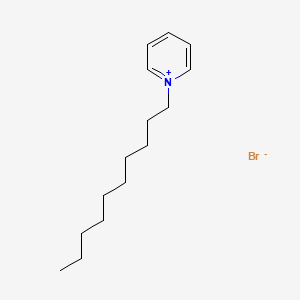
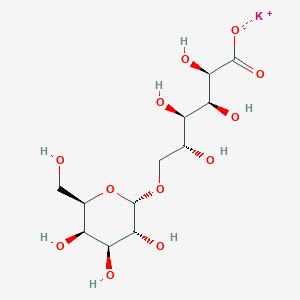
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
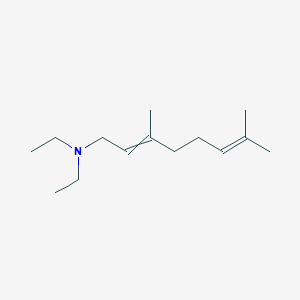
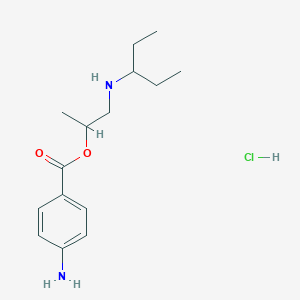
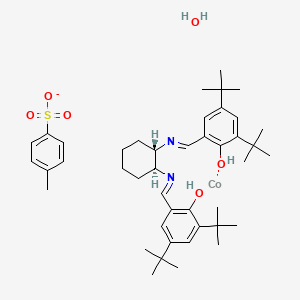

![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
